molecular formula C13H20N2O2 B2947373 Tert-butyl 4-(dimethylamino)phenylcarbamate CAS No. 290365-83-2

Tert-butyl 4-(dimethylamino)phenylcarbamate

Cat. No. B2947373
M. Wt: 236.315
InChI Key: NABNEWYWCBQBEB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylamino)phenylcarbamate is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(dimethylamino)phenylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(dimethylamino)phenylcarbamate is 1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 4-(dimethylamino)phenylcarbamate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.31 and a molecular formula of C13H20N2O2 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Biologically Active Intermediates : Tert-butyl 4-(dimethylamino)phenylcarbamate is an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao, Guo, Lan, & Xu (2017) discusses a rapid synthetic method for a similar compound, highlighting its significance in drug development (Zhao et al., 2017).

  • Asymmetric Mannich Reactions : Yang, Pan, & List (2009) describe the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via asymmetric Mannich reactions. This work illustrates the utility of tert-butyl carbamates in asymmetric synthesis, a crucial aspect of organic chemistry (Yang et al., 2009).

  • Chiral Amino Alcohol Synthesis : Jun (2011) conducted a study on synthesizing polydentate chiral amino alcohol from L-Phenyl Glycine, using 5-tert-butyl-2-(dimethylamino)benzaldehyde. This research demonstrates the role of tert-butyl carbamates in producing complex chiral molecules (Jun, 2011).

Catalysis and Complex Formation

  • Formation of Dinuclear Pd(II) Complexes : Siedle & Kersting (2006) report on the preparation and characterization of dinuclear Pd(II) complexes with tert-butyl carbamate derivatives. This highlights its role in forming metal complexes, which have applications in catalysis and material science (Siedle & Kersting, 2006).

  • Nitrone Equivalents in Organic Synthesis : Guinchard, Vallée, & Denis (2005) describe tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents. This research indicates the use of tert-butyl carbamates in synthesizing nitrone equivalents, important in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Photodetectors and Optical Properties

  • Organic Photodetectors : Roslan, Abdullah, Majid, & Supangat (2018) investigated the use of tert-butyl carbamate derivatives in the fabrication of organic photodetectors, enhancing the responsiveness in the lower region of visible light. This showcases its potential in developing advanced photodetector technologies (Roslan et al., 2018).

properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABNEWYWCBQBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(dimethylamino)phenyl)carbamate

Citations

For This Compound
2
Citations
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
F Ma, X Xie, L Zhang, Z Peng, L Ding… - The Journal of Organic …, 2012 - ACS Publications
Palladium-catalyzed intermolecular C–N bond-forming reactions between aryl halides and amides are described using 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl, which is both …
Number of citations: 47 pubs.acs.org

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